Cas no 688334-02-3 (N-{(4-Nitrophenyl)aminocarbonyl}alanine)

N-{(4-Nitrophenyl)aminocarbonyl}alanine is a synthetic organic compound featuring a nitrophenyl-urea moiety linked to alanine. This structure confers reactivity and versatility, making it useful in peptide synthesis and biochemical research. The nitro group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the alanine backbone ensures compatibility with biological systems. Its well-defined chemical properties enable precise modifications in molecular design, particularly in developing enzyme inhibitors or affinity probes. The compound's stability under standard laboratory conditions ensures reliable handling and storage. Researchers value it for its role in studying protein interactions and as a building block for more complex derivatives. Its purity and consistent performance make it suitable for analytical and preparative applications.
N-{(4-Nitrophenyl)aminocarbonyl}alanine structure
688334-02-3 structure
Product Name:N-{(4-Nitrophenyl)aminocarbonyl}alanine
CAS No:688334-02-3
MF:C10H11N3O5
MW:253.211442232132
MDL:MFCD12071702
CID:4716062
Update Time:2025-06-11

N-{(4-Nitrophenyl)aminocarbonyl}alanine Chemical and Physical Properties

Names and Identifiers

    • N-{[(4-nitrophenyl)amino]carbonyl}alanine
    • (S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid
    • N-([(4-Nitrophenyl)amino]carbonyl)alanine
    • 2-{[N-(4-nitrophenyl)carbamoyl]amino}propanoic acid
    • 2-[(4-nitrophenyl)carbamoylamino]propanoic Acid
    • SBB072040
    • ST088700
    • alanine, N-[[(4-nitrophenyl)amino]carbonyl]-
    • N-{(4-Nitrophenyl)aminocarbonyl}alanine
    • MDL: MFCD12071702
    • Inchi: 1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-2-4-8(5-3-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)
    • InChI Key: AGHYCQKOMGHZNX-UHFFFAOYSA-N
    • SMILES: OC(C(C)NC(NC1C=CC(=CC=1)[N+](=O)[O-])=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 333
  • Topological Polar Surface Area: 124

N-{(4-Nitrophenyl)aminocarbonyl}alanine Security Information

  • Storage Condition:(BD509587)

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N-{(4-Nitrophenyl)aminocarbonyl}alanine Suppliers

Amadis Chemical Company Limited
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(CAS:688334-02-3)N-{(4-Nitrophenyl)aminocarbonyl}alanine
Order Number:A1171396
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:20
Price ($):317.0
Email:sales@amadischem.com

Additional information on N-{(4-Nitrophenyl)aminocarbonyl}alanine

Comprehensive Overview of N-{(4-Nitrophenyl)aminocarbonyl}alanine (CAS No. 688334-02-3): Properties, Applications, and Research Insights

N-{(4-Nitrophenyl)aminocarbonyl}alanine (CAS No. 688334-02-3) is a specialized organic compound with a unique molecular structure that combines an alanine backbone with a 4-nitrophenyl urea moiety. This compound has garnered significant attention in biochemical and pharmaceutical research due to its potential as a building block for peptide synthesis and enzyme inhibition studies. The presence of the nitrophenyl group enhances its reactivity, making it a valuable intermediate in the development of novel therapeutic agents and diagnostic tools.

In recent years, the demand for N-{(4-Nitrophenyl)aminocarbonyl}alanine has surged, driven by its applications in drug discovery and bioconjugation. Researchers are particularly interested in its role as a protease inhibitor and its ability to modulate enzyme activity. The compound's CAS No. 688334-02-3 is frequently searched in academic databases, reflecting its relevance in cutting-edge scientific studies. Additionally, its compatibility with click chemistry protocols has expanded its utility in biomarker labeling and targeted drug delivery systems.

From a structural perspective, N-{(4-Nitrophenyl)aminocarbonyl}alanine features a carbamate linkage, which contributes to its stability under physiological conditions. This property is critical for its use in in vivo applications, where degradation resistance is paramount. The 4-nitrophenyl group also serves as a chromophore, enabling spectrophotometric detection in analytical assays. Such characteristics make this compound indispensable in high-throughput screening (HTS) and mechanistic enzymology.

The synthesis of N-{(4-Nitrophenyl)aminocarbonyl}alanine typically involves the reaction of 4-nitrophenyl isocyanate with L-alanine, yielding a high-purity product suitable for research purposes. Optimized protocols emphasize green chemistry principles, aligning with the growing emphasis on sustainable synthesis in the pharmaceutical industry. Researchers often explore solvent-free or aqueous-phase reactions to minimize environmental impact while maintaining yield efficiency.

Beyond its biochemical applications, CAS No. 688334-02-3 has emerged as a topic of interest in computational chemistry. Molecular docking studies leverage its structure to predict interactions with enzyme active sites, aiding in the design of next-generation inhibitors. The compound's QSAR (Quantitative Structure-Activity Relationship) parameters are also analyzed to optimize its pharmacokinetic properties, addressing common challenges like bioavailability and metabolic stability.

In the context of personalized medicine, N-{(4-Nitrophenyl)aminocarbonyl}alanine is explored for its potential in theranostic applications—combining therapy and diagnostics. Its derivatization with fluorescent tags or radioisotopes enables real-time monitoring of drug distribution, a hot topic in cancer research. This dual functionality aligns with the rising demand for multifunctional agents in oncology and neurology.

To address common queries from the scientific community: Is N-{(4-Nitrophenyl)aminocarbonyl}alanine water-soluble? Yes, its polar groups confer moderate solubility in aqueous solutions, though optimization may require cosolvents. Another frequent question—Can it cross the blood-brain barrier?—remains under investigation, with preliminary data suggesting limited permeability unless structurally modified.

In summary, N-{(4-Nitrophenyl)aminocarbonyl}alanine (CAS No. 688334-02-3) represents a versatile tool in modern research, bridging gaps between chemical biology, medicinal chemistry, and material science. Its evolving applications underscore the importance of continued exploration, particularly in precision medicine and enzyme engineering. As synthetic methodologies advance, this compound is poised to play an even greater role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:688334-02-3)N-{(4-Nitrophenyl)aminocarbonyl}alanine
A1171396
Purity:99%
Quantity:5g
Price ($):317.0
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